AB-Meca
Overview
Description
AB-Meca is a high affinity A3 adenosine receptor agonist . It has a binding Ki of 430.5 nM for human A3 receptors in CHO cells . AB-Meca can enhance plasma histamine level .
Molecular Structure Analysis
The molecular formula of AB-Meca is C18H21N7O4 . It has a molecular weight of 399.4 g/mol . The IUPAC name is (2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide .
Physical And Chemical Properties Analysis
AB-Meca has a molecular weight of 399.4 g/mol . It has 5 hydrogen bond donors and 9 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.4 .
Scientific Research Applications
- Binding Affinity of Adenosine Receptor Agonists and Antagonists at Human Cloned A3 Adenosine Receptors :
- Subheading : Adenosine Receptor Binding
- Content : This research, conducted by Varani et al. (1998), focused on the A3 adenosine receptor, a subtype of adenosine receptors. The study characterized the binding of various adenosine receptor agonists and antagonists to human A3 adenosine receptors. It identified 4-aminobenzyl-5'-N-methylcarboxamidoadenosine (AB-MECA) as a potent agonist for the A3 receptor, using it as a reference drug in their experiments. The study's findings indicate the importance of examining the affinity of new adenosine receptor ligands directly in human A3 receptors, highlighting the potential therapeutic applications of AB-MECA in targeting specific adenosine receptor subtypes (Varani et al., 1998).
properties
IUPAC Name |
(2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYMCRRFCMRFKB-MOROJQBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415501 | |
Record name | 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AB-Meca | |
CAS RN |
152918-26-8 | |
Record name | 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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